molecular formula C21H17ClN4O B2466238 4-chloro-3-methyl-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-50-0

4-chloro-3-methyl-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2466238
CAS RN: 899746-50-0
M. Wt: 376.84
InChI Key: CAJNFERYZJKXFW-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O and its molecular weight is 376.84. The purity is usually 95%.
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Scientific Research Applications

Chemical Structures and Molecular Assembly

  • The pyrazolo[3,4-b]pyridine derivatives, closely related to the queried compound, exhibit diverse crystalline structures and hydrogen-bonded assemblies. These molecular assemblies range from simple chains to complex sheets, primarily influenced by the nature of substituents on the aryl rings. Such structural diversity underlines the compound's potential in crystal engineering and materials science (Quiroga et al., 2012).

Synthesis and Structural Modification

  • The compound and its derivatives are pivotal in synthetic chemistry, serving as key intermediates for various chemical transformations. These include nucleophilic substitution reactions, Mannich reactions, and cyclization processes, leading to the formation of diverse heterocyclic structures. Such chemical versatility indicates the compound's significance in the synthesis of complex organic molecules with potential applications in pharmaceuticals and material science (El-Khawaga et al., 2009).

Photophysical Properties and Fluorescence

  • Derivatives of the compound, especially those with specific substituents, exhibit interesting photophysical properties. The effect of different substituents on the fluorescence properties of pyrazolopyridine derivatives has been studied, indicating the potential of these compounds in the development of new materials for optoelectronic applications (Patil et al., 2011).

Biological Activity

  • While some studies have indicated biological activity, such as antibacterial properties in structurally similar compounds, your requirement to exclude drug use, dosage, and side effects information limits the elaboration in this area. However, the synthesis and biological evaluation of derivatives hint at the potential biomedical applications of these compounds (Rahmouni et al., 2016).

properties

IUPAC Name

4-chloro-3-methyl-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O/c1-13-8-10-15(11-9-13)24-21(27)17-12-23-20-18(19(17)22)14(2)25-26(20)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJNFERYZJKXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-methyl-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

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